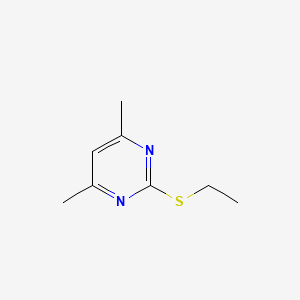

2-(Ethylsulfanyl)-4,6-dimethylpyrimidine

Description

2-(Ethylsulfanyl)-4,6-dimethylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with ethylsulfanyl and dimethyl groups

Properties

IUPAC Name |

2-ethylsulfanyl-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-4-11-8-9-6(2)5-7(3)10-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFBBMJFLZJTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with ethylsulfanyl reagents under specific conditions. One common method is the nucleophilic substitution reaction where 4,6-dimethylpyrimidine is treated with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylsulfanyl)-4,6-dimethylpyrimidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.

Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-ethylsulfanylated pyrimidine derivatives.

Substitution: Varied substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

The compound has been investigated for its potential as an antifungal agent. In a study focused on the synthesis of pyrimidine derivatives, compounds structurally related to 2-(ethylsulfanyl)-4,6-dimethylpyrimidine were synthesized and evaluated for antifungal activity against common pathogens such as Candida albicans. The results indicated that certain derivatives exhibited superior efficacy compared to traditional antifungal drugs like fluconazole .

Mechanism of Action

The mechanism of action for these pyrimidine derivatives often involves inhibition of specific enzymes critical for fungal survival. For instance, compounds designed based on the 4,6-dimethylpyrimidine scaffold have shown to inhibit CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition leads to impaired cell membrane integrity and ultimately cell death .

Pharmacological Properties

Further pharmacological evaluations have demonstrated that some derivatives possess favorable metabolic stability and low cytotoxicity, making them suitable candidates for further development as antifungal agents .

Agricultural Applications

Plant Growth Regulation

Recent studies have highlighted the potential of 2-(ethylsulfanyl)-4,6-dimethylpyrimidine derivatives as plant growth regulators. Preliminary biological screening revealed that these compounds can stimulate plant growth significantly. The mechanism is thought to involve modulation of hormonal pathways that govern plant development .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2-(ethylsulfanyl)-4,6-dimethylpyrimidine can be achieved through various methodologies including microwave-assisted synthesis and multi-step organic reactions. For example, one method involves the reaction of 4,6-dimethylpyrimidine with ethyl sulfide under controlled conditions to yield the desired compound efficiently .

Case Study: Microwave-Assisted Synthesis

A notable case study demonstrated the microwave-assisted synthesis of anilinopyrimidine derivatives that included structures similar to 2-(ethylsulfanyl)-4,6-dimethylpyrimidine. This method provided high yields under eco-friendly conditions, showcasing the versatility and efficiency of modern synthetic techniques in producing pyrimidine derivatives .

Data Summary

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s binding affinity or selectivity towards specific molecular targets, influencing the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylsulfanyl)-4,6-dimethylpyrimidine

- 2-(Propylsulfanyl)-4,6-dimethylpyrimidine

- 2-(Butylsulfanyl)-4,6-dimethylpyrimidine

Uniqueness

2-(Ethylsulfanyl)-4,6-dimethylpyrimidine is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, or butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical syntheses.

Biological Activity

2-(Ethylsulfanyl)-4,6-dimethylpyrimidine (CAS No. 55749-25-2) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings regarding its applications in various fields, particularly in medicinal and materials science.

The compound features an ethylsulfanyl group at the 2-position and two methyl groups at the 4 and 6 positions of the pyrimidine ring. This unique substitution pattern influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃S |

| Molecular Weight | 185.25 g/mol |

| CAS Number | 55749-25-2 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that 2-(Ethylsulfanyl)-4,6-dimethylpyrimidine exhibits various biological activities, including enzyme inhibition and potential therapeutic effects against diseases such as cancer and inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes or receptors, modulating signaling pathways involved in cell growth and apoptosis. The ethylsulfanyl group enhances binding affinity to certain targets, which is crucial for its biological efficacy .

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that compounds similar to 2-(Ethylsulfanyl)-4,6-dimethylpyrimidine can inhibit p38 MAP kinase, a target involved in inflammatory responses. This inhibition can lead to reduced cytokine production, suggesting potential applications in treating autoimmune diseases .

- Antioxidant Activity : Research has shown that related pyrimidine derivatives exhibit antioxidant properties through mechanisms such as ferrous ion chelation and radical scavenging assays. These properties are beneficial for developing compounds aimed at reducing oxidative stress in biological systems .

- Plant Growth Stimulation : Preliminary biological evaluations indicate that derivatives of 4,6-dimethylpyrimidine, including those with thio substitutions like ethylsulfanyl, demonstrate significant plant growth-stimulating activity. This suggests potential agricultural applications .

Comparative Analysis

To understand the uniqueness of 2-(Ethylsulfanyl)-4,6-dimethylpyrimidine, it is essential to compare it with other thio-substituted pyrimidines.

Table 2: Comparison of Thio-Substituted Pyrimidines

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-(Ethylsulfanyl)-4,6-dimethylpyrimidine | Enzyme inhibition, antioxidant | Enhanced binding due to ethyl group |

| 2-(Methylsulfanyl)-4,6-dimethylpyrimidine | Moderate enzyme inhibition | Less steric hindrance |

| 2-(Propylsulfanyl)-4,6-dimethylpyrimidine | Limited studies available | Increased steric bulk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.